aluminum;magnesium;hydroxy carbonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compound “aluminum;magnesium;hydroxy carbonate” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of compound “aluminum;magnesium;hydroxy carbonate” involves specific synthetic routes and reaction conditions. The exact methods may vary, but typically, the synthesis involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes to ensure high yield and purity. These methods often involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions: Compound “aluminum;magnesium;hydroxy carbonate” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions tailored to achieve the desired transformations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. These products are often characterized by their unique chemical structures and properties.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Aluminum magnesium hydroxy carbonate is widely used in the pharmaceutical industry, particularly as an antacid. Its ability to neutralize stomach acid makes it effective for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.

Case Study: Efficacy in Antacid Formulations

A study published in the Journal of Pharmaceutical Sciences evaluated the effectiveness of aluminum magnesium hydroxy carbonate compared to other antacids. The results indicated that formulations containing this compound provided rapid relief from acid-related discomfort and had a prolonged duration of action compared to traditional antacids like calcium carbonate.

Environmental Applications

Aluminum magnesium hydroxy carbonate has shown promise in environmental remediation, particularly in the adsorption of heavy metals from wastewater.

Adsorption Capacity

- The layered structure of LDHs allows for the intercalation of various anions, enhancing their ability to capture contaminants.

- Studies have demonstrated that aluminum magnesium hydroxy carbonate can effectively remove lead (Pb), cadmium (Cd), and arsenic (As) from contaminated water sources.

Case Study: Heavy Metal Removal

Research conducted by Zhang et al. (2021) demonstrated that aluminum magnesium hydroxy carbonate could reduce lead concentrations in industrial wastewater by over 90% within 24 hours. The study highlighted the material's potential for large-scale applications in water treatment facilities.

Materials Science Applications

In materials science, aluminum magnesium hydroxy carbonate is utilized as a precursor for the synthesis of nanocomposites and ceramics.

Synthesis of Nanocomposites

- The compound can be used to create nanocomposite materials through co-precipitation methods, which enhance mechanical properties and thermal stability.

- LDHs are often combined with polymers to improve their fire resistance and mechanical strength.

Case Study: Polymer Nanocomposites

A study published in Materials Science & Engineering explored the incorporation of aluminum magnesium hydroxy carbonate into polyvinyl chloride (PVC) matrices. The results showed significant improvements in tensile strength and thermal stability, making these composites suitable for construction materials.

Cosmetic Applications

Aluminum magnesium hydroxy carbonate is also used in cosmetic formulations due to its absorbent properties.

Role as a Thickening Agent

- In cosmetic products, it serves as a thickener and stabilizer, improving texture and consistency.

- Its ability to absorb excess oil makes it beneficial in formulations for oily skin types.

Case Study: Effectiveness in Skin Care Products

Research published in International Journal of Cosmetic Science found that products containing aluminum magnesium hydroxy carbonate effectively reduced shine on oily skin without causing irritation, making it a preferred ingredient in many skincare lines.

Mecanismo De Acción

The mechanism of action of compound “aluminum;magnesium;hydroxy carbonate” involves its interaction with specific molecular targets and pathways. These interactions lead to various biochemical and physiological effects, which are the basis for its applications in different fields. The exact molecular targets and pathways may vary depending on the specific context of its use.

Comparación Con Compuestos Similares

- Compound A

- Compound B

- Compound C

Comparison: Compound “aluminum;magnesium;hydroxy carbonate” is unique in its specific chemical structure and properties, which differentiate it from similar compounds. Its distinct reactivity and applications make it a valuable compound in scientific research and industrial applications.

Propiedades

IUPAC Name |

aluminum;magnesium;hydroxy carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

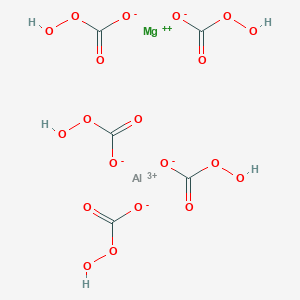

InChI=1S/5CH2O4.Al.Mg/c5*2-1(3)5-4;;/h5*4H,(H,2,3);;/q;;;;;+3;+2/p-5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQKZHREWWXKQF-UHFFFAOYSA-I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])OO.C(=O)([O-])OO.C(=O)([O-])OO.C(=O)([O-])OO.C(=O)([O-])OO.[Mg+2].[Al+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)([O-])OO.C(=O)([O-])OO.C(=O)([O-])OO.C(=O)([O-])OO.C(=O)([O-])OO.[Mg+2].[Al+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5AlMgO20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.